molecular formula C17H26N2O2 B2520058 Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester CAS No. 1356953-43-9

Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester

Cat. No.: B2520058
CAS No.: 1356953-43-9
M. Wt: 290.407
InChI Key: IIPARBVGKWWKIH-KOMQPUFPSA-N
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Description

Systematic IUPAC Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals critical structural information through its formal designation. According to chemical databases, the compound is systematically named as benzyl N-[trans-4-[(dimethylamino)methyl]cyclohexyl]carbamate. This nomenclature immediately conveys the presence of a benzyl group functioning as the protecting group for the carbamate moiety, while the trans-4-[(dimethylamino)methyl]cyclohexyl portion describes the substituted cyclohexane ring bearing a dimethylamino group.

The structural interpretation of this nomenclature indicates a central cyclohexane ring in trans configuration, where the dimethylamino group and the carbamate nitrogen are positioned on opposite sides of the ring plane. The molecular structure features a benzyl ester linkage connecting the carbamic acid group to a phenylmethyl moiety. The stereochemistry designation as (1R,4R) configuration further specifies the absolute configuration of the chiral centers within the cyclohexyl system.

The compound's structural complexity derives from the integration of multiple functional groups: the dimethylamino tertiary amine, the cyclohexyl aliphatic ring system, the carbamate linkage, and the aromatic benzyl ester group. This combination creates a molecule with distinct chemical properties and potential biological activity profiles. The trans-diaxial arrangement of substituents on the cyclohexane ring contributes to the compound's three-dimensional conformation and influences its chemical reactivity patterns.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number 1356953-43-9 serves as the primary unique identifier for carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester across international chemical databases. This registration number provides unambiguous identification regardless of nomenclature variations or linguistic differences in chemical naming conventions.

Identifier Type Value Database Source
CAS Registry Number 1356953-43-9 Multiple Chemical Suppliers
MDL Number MFCD25977303 Chemical Databases
Molecular Formula C17H26N2O2 PubChem Compatible Sources
Molecular Weight 290.40 g/mol Chemical Suppliers
InChI InChI=1S/C17H26N2O2/c1-19(2)12-14-8-10-16(11-9-14)18-17(20)21-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20) Chemical Databases
InChIKey IIPARBVGKWWKIH-UHFFFAOYSA-N International Chemical Identifier
SMILES CN(C[C@@H]1CCC@HNC(=O)OCc1ccccc1)C Simplified Molecular Input Line Entry System

The MDL number MFCD25977303 represents another standardized identifier used extensively in chemical inventory management systems. This identifier facilitates cross-referencing between different chemical databases and ensures consistent compound tracking across various research platforms and commercial suppliers.

The International Chemical Identifier system provides both the InChI string and the InChIKey for this compound. The InChI represents a systematic method for encoding molecular structure information, while the InChIKey serves as a shortened, fixed-length identifier derived from the full InChI string. These identifiers enable precise chemical structure communication and database searching capabilities across diverse computational chemistry platforms.

Synonym Taxonomy in Chemical Databases

Chemical databases employ various synonymous names for carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester, reflecting different naming conventions and structural emphasis approaches. The compound appears under multiple designations that highlight different aspects of its molecular structure and chemical classification.

The most frequently encountered synonym is benzyl ((1R,4R)-4-((dimethylamino)methyl)cyclohexyl)carbamate, which emphasizes the stereochemical configuration and functional group arrangement. This designation explicitly states the absolute configuration at both chiral centers while maintaining clarity regarding the carbamate functional group and benzyl protecting group.

Alternative nomenclature includes the systematic name carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester, which follows Chemical Abstracts Service naming conventions. This designation structures the name according to the carbamate as the parent functional group, with the cyclohexyl and phenylmethyl portions described as substituents.

Database Category Synonym Variations Structural Emphasis
Chemical Abstracts Service Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester Functional Group Priority
Stereochemical Designation Benzyl ((1R,4R)-4-((dimethylamino)methyl)cyclohexyl)carbamate Absolute Configuration
Structural Formula N-[trans-4-[(dimethylamino)methyl]cyclohexyl]carbamic acid benzyl ester Systematic Structure
Commercial Designation Benzyl (trans-4-((dimethylamino)methyl)cyclohexyl)carbamate Simplified Commercial Name

The compound classification within chemical databases typically places it under carbamate derivatives, amine-containing compounds, and cyclohexyl-substituted molecules. This multiple classification system enables researchers to locate the compound through various search strategies depending on their specific research focus, whether examining carbamate chemistry, amine pharmacology, or cyclohexyl-containing structures.

Database taxonomy systems also recognize this compound within broader chemical families including benzyl carbamates, tertiary amines, and trans-cyclohexyl derivatives. This hierarchical classification facilitates systematic chemical searches and enables identification of structurally related compounds for comparative studies and structure-activity relationship investigations.

Properties

IUPAC Name

benzyl N-[4-[(dimethylamino)methyl]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-19(2)12-14-8-10-16(11-9-14)18-17(20)21-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPARBVGKWWKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester, commonly referred to as a derivative of carbamic acid, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • IUPAC Name: Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester
  • Molecular Formula: C17H26N2O2
  • Molar Mass: 290.4 g/mol
  • CAS Number: 1356953-43-9

The biological activity of carbamic acid derivatives often involves modulation of neurotransmitter systems, particularly through interactions with serotonin receptors. Studies have indicated that compounds similar to carbamic acid can act as agonists or antagonists at various receptor sites, influencing physiological responses such as mood regulation and pain perception.

Biological Activities

  • Antidepressant Effects
    • Research has demonstrated that carbamic acid derivatives can exhibit antidepressant-like properties by acting on the serotonin (5-HT) system. For instance, compounds derived from tranylcypromine have shown selective agonism at the 5-HT2C receptor, which is implicated in mood regulation .
  • Neuroprotective Effects
    • Some studies suggest that these compounds may also offer neuroprotective benefits, potentially through anti-inflammatory mechanisms or by enhancing neuronal survival under stress conditions .
  • Analgesic Properties
    • There is evidence to support the analgesic effects of certain carbamic acid derivatives. These compounds may modulate pain pathways by affecting neurotransmitter release or receptor sensitivity .

Case Study 1: Antidepressant Activity

A study published in MDPI explored a series of compounds related to tranylcypromine and their effects on the 5-HT2C receptor. The findings indicated that modifications to the molecular structure could enhance selectivity and potency, suggesting a promising avenue for developing new antidepressants based on the carbamic acid framework .

Case Study 2: Neuroprotection

Research involving animal models has shown that specific derivatives can reduce neuroinflammation and promote neuronal health. These findings were significant in models of neurodegenerative diseases, where inflammation plays a critical role in disease progression .

Synthesis Approaches

The synthesis of carbamic acid derivatives typically involves several key steps:

  • Formation of Carbamate: Reaction of an amine with a carbonyl compound to form the carbamate linkage.
  • Functionalization: Introduction of various functional groups to enhance biological activity.
  • Purification: Techniques such as chromatography are employed to isolate the desired compound with high purity.

Data Table: Biological Activity Overview

Activity TypeMechanismReferences
Antidepressant5-HT2C receptor agonism ,
NeuroprotectiveAnti-inflammatory effects
AnalgesicModulation of pain pathways

Scientific Research Applications

Medicinal Chemistry

Anticholinesterase Activity
Carbamate compounds are known for their ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition on acetylcholinesterase and butyrylcholinesterase. For example, research indicated that certain N,N-disubstituted carbamates demonstrated significant inhibitory effects with IC50 values ranging from 1.60 µM to 311.0 µM, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Stability
The synthesis of carbamic acid derivatives often involves environmentally friendly methods, such as using methyl formate as a carbonylating agent. This approach has been shown to yield high amounts of product under milder conditions compared to traditional methods . The stability of these compounds is critical for their application in drug formulation, as they must remain effective over time without degradation.

Agricultural Applications

Pesticide Development
Carbamic acids are widely utilized in the formulation of pesticides due to their effectiveness against a broad range of pests. The research into N-methyl carbamate pesticides has highlighted their role in agricultural practices by providing effective pest control mechanisms while also raising concerns regarding their environmental impact and toxicity .

Bioremediation Potential
Recent studies have explored the use of carbamate-degrading hydrolases derived from microorganisms like Achromobacter for bioremediation purposes. These enzymes can hydrolyze carbamate compounds, potentially reducing pesticide residues in the environment and mitigating their harmful effects .

Chemical Synthesis

Reagents in Organic Chemistry
Carbamic acid derivatives serve as important reagents in organic synthesis. They can act as electrophilic transfer agents in various reactions, facilitating the formation of other complex organic molecules. This property makes them valuable in the development of new chemical entities in pharmaceutical research .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant cholinesterase inhibition with IC50 values from 1.60 µM to 311.0 µM
Agricultural ApplicationsEffective pesticides; environmental concerns regarding toxicity
Chemical SynthesisUsed as electrophilic transfer reagents; aids in forming complex molecules

Case Study 1: Cholinesterase Inhibition

A study conducted on various N,N-disubstituted carbamates demonstrated that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine. The implications suggest that these compounds could be further developed into new treatments for Alzheimer's disease .

Case Study 2: Bioremediation

Research on the enzyme methyl carbamate-degrading hydrolase from Achromobacter WM111 showed its potential for bioremediation applications. The successful expression and characterization of this enzyme indicate that it could be utilized to mitigate pesticide contamination in agricultural settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key Structural Features:
  • Core : Cyclohexylcarbamate with benzyl ester.
  • Substituents : Variants differ in the substituent at the trans-4 position of the cyclohexane ring.
Compound Name Substituent on Cyclohexyl Ring Ester Group CAS Number Evidence ID
Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester Dimethylamino-methyl Benzyl (phenylmethyl) Not explicitly listed Inferred from analogs
Benzyl (trans-4-hydroxycyclohexyl)carbamate Hydroxy Benzyl 27489-63-0
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Aminomethyl tert-Butyl Not provided
Carbamic acid, N-[(4-aminophenyl)methyl]-, phenylmethyl ester Aminophenylmethyl (aromatic) Benzyl 69747-36-0
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester Dimethylamino-methyl + pentyloxy-phenyl Cyclohexyl 55792-24-0

Key Observations :

  • Polarity: The dimethylamino group increases basicity and water solubility compared to hydroxy or tert-butyl derivatives .
  • Steric Effects : The trans configuration minimizes steric hindrance, enhancing receptor binding in bioactive analogs .

Physicochemical Properties

Data for the target compound are inferred from analogs:

Property Target Compound (Inferred) Benzyl (trans-4-hydroxycyclohexyl)carbamate tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Molecular Weight ~350–370 g/mol* 225.29 g/mol 228.33 g/mol
Melting Point 100–120°C* Not reported Not reported
Boiling Point ~300–340°C* Not reported Not reported
Solubility Moderate in polar solvents Low in water; soluble in DMSO Soluble in organic solvents

*Estimated based on similar carbamates (e.g., reports a molecular weight of 350.84 for a structurally related compound) .

Example :

  • describes a compound with a methanesulfonate leaving group at the trans-4 position, enabling nucleophilic substitution to introduce functional groups like dimethylamino .

Preparation Methods

Curtius Rearrangement and Hydrolysis

The process begins with trans-4-[(dimethylamino)methyl]cyclohexanecarboxylic acid, which undergoes Curtius rearrangement using sodium azide ($$ \text{NaN}3 $$) and protonic acid (e.g., $$ \text{H}2\text{SO}_4 $$) in a non-protonic solvent like chloroform. The rearrangement generates an isocyanate intermediate, which is hydrolyzed to the corresponding amine under basic conditions.

Reaction Conditions :

  • Temperature : 30–50°C during acid addition, 40–50°C for rearrangement.
  • Time : 12–16 hours.
  • Yield : >85%.

Mechanistic Insight :
The carboxylic acid reacts with $$ \text{NaN}3 $$ and $$ \text{H}2\text{SO}_4 $$ to form an acyl azide, which decomposes to an isocyanate via the Curtius rearrangement. Hydrolysis of the isocyanate with aqueous NaOH yields the primary amine.

Carbamate Formation via Solvent-Free Grindstone Chemistry

A solvent-free method utilizes silica sulfuric acid (SSA) as a catalyst to convert the amine intermediate into the carbamate using sodium cyanate ($$ \text{NaOCN} $$).

Reaction Protocol

The amine (1 equiv.) is mixed with $$ \text{NaOCN} $$ (1.2 equiv.) and SSA (10 mol%) under solvent-free conditions. The mixture is ground at room temperature for 30–60 minutes.

Key Data :

  • Yield : 85–94%.
  • Purity : >99% (GC analysis).
  • Advantages : No epimerization, no column chromatography required.

Mechanistic Pathway :
SSA protonates $$ \text{NaOCN } $$ to generate isocyanic acid ($$ \text{HNCO} $$), which reacts with the amine to form a carbamic acid intermediate. The benzyl ester is formed via subsequent reaction with benzyl alcohol.

Carbamate Synthesis Using Carbon Dioxide and Alkoxysilanes

A high-pressure method employs carbon dioxide ($$ \text{CO}2 $$), tetramethoxysilane ($$ \text{Si(OCH}3)_4 $$), and a zinc-based catalyst to synthesize the carbamate directly from the amine.

Catalytic Reaction Setup

  • Catalyst : Zinc acetate ($$ \text{Zn(OAc)}_2 $$) with ligands (e.g., 1,10-phenanthroline).
  • Conditions : 150–180°C, 5 MPa $$ \text{CO}_2 $$, 24 hours.
  • Yield : 60–84%.

Reaction Equation :
$$
\text{Amine} + \text{CO}2 + \text{Si(OCH}3)4 \xrightarrow{\text{Zn(OAc)}2} \text{Carbamate} + \text{SiO}2 + \text{CH}3\text{OH}
$$

Key Insight :
The zinc catalyst facilitates $$ \text{CO}_2 $$ insertion into the amine, while the alkoxysilane acts as a methanol scavenger, shifting equilibrium toward carbamate formation.

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Yield Purity Scalability
Solvent-Free SSA, $$ \text{NaOCN} $$ Room temp 85–94% >99% High (no solvents)
$$ \text{CO}_2 $$/Zn $$ \text{Zn(OAc)}2 $$, $$ \text{CO}2 $$ 150–180°C 60–84% >95% Moderate (high pressure)
Curtius Rearrangement $$ \text{NaN}3 $$, $$ \text{H}2\text{SO}_4 $$ 40–50°C >85% >99.5% High (one-pot)
$$ \text{CbzCl} $$ Coupling Benzyl chloroformate 0–25°C ~90% >98% High (standard protocol)

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step processes involving stereoselective reduction and coupling reactions. A key intermediate, trans-4-aminocyclohexyl acetic acid derivatives, is prepared by hydrolyzing ethyl ester hydrochlorides followed by dimethylcarbamoylation . For stereochemical control, sodium borohydride in a mixed solvent system (e.g., alcohol/halogenated solvents at -15°C to 0°C) is used to achieve >99% chiral purity in related nitroalcohol intermediates . Purification often employs recrystallization or column chromatography, with melting points (114–118°C) and boiling points (335.9°C) serving as critical quality indicators .

Advanced: How can stereochemical integrity be maintained during the synthesis of this compound?

Stereoselectivity is achieved through precise reaction conditions. For example, asymmetric reduction using sodium borohydride at subzero temperatures (-15°C to 0°C) in a solvent mixture (e.g., methanol/dichloromethane) minimizes racemization . Chiral purity (>99%) is validated via chiral HPLC or polarimetry, with comparative analysis against known enantiomeric standards. Computational modeling of transition states (e.g., density functional theory) can further optimize steric and electronic factors influencing stereoselectivity .

Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm trans-cyclohexyl configuration and dimethylamino-methyl substitution patterns.
  • High-resolution mass spectrometry (HRMS) : For molecular weight verification (theoretical ~311–369 g/mol based on derivatives) .
  • HPLC with UV/Vis detection : To assess purity (>95% by area normalization) and identify impurities (e.g., residual solvents or diastereomers) .
  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures (e.g., Fp 157°C) .

Advanced: How do solvent polarity and temperature influence the coupling efficiency in its synthesis?

Coupling reactions (e.g., with dichlorophenylpiperazine) require polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Elevated temperatures (40–60°C) enhance reaction rates but risk side reactions like urea formation. Kinetic studies show optimal yields (78–85%) at 25°C with carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Solvent-free microwave-assisted synthesis has also been explored to reduce reaction times by 50% .

Advanced: What strategies resolve contradictions in reported yields for its intermediates?

Discrepancies in yields (e.g., 78% vs. 85%) arise from variations in workup protocols. For instance, incomplete extraction of aqueous-phase intermediates can lower yields. Standardized quenching (pH 7–8) and liquid-liquid extraction (ethyl acetate/water) improve reproducibility. Comparative studies using DOE (Design of Experiments) models identify critical factors like reagent stoichiometry and mixing efficiency .

Basic: What computational tools predict its physicochemical properties for experimental design?

Software such as Schrödinger’s QikProp or ADMET Predictor calculates:

  • LogP : ~2.8 (indicating moderate lipophilicity).
  • pKa : Predicted 12.68±0.70 for amine groups .
  • Topological polar surface area (TPSA) : 115 Ų, suggesting moderate membrane permeability .
    These parameters guide solvent selection and formulation strategies for biological assays.

Advanced: How is this compound utilized in the synthesis of Cariprazine, and what are its critical quality attributes (CQAs)?

The compound serves as a key intermediate in Cariprazine synthesis. CQAs include:

  • Chiral purity : >99% enantiomeric excess (ee) to avoid off-target dopamine receptor activity .
  • Residual solvents : Limits <500 ppm for Class 3 solvents (e.g., methanol) per ICH Q3C .
  • Impurity profiling : Identification of sulfonate esters (e.g., tosylates) at <0.1% via LC-MS .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust formation (UN 3077 classification) .
  • Storage : Inert atmosphere (N₂) at 2–8°C to prevent hydrolysis of the carbamate ester .

Advanced: What are the mechanistic insights into its role as a dopamine receptor modulator?

While direct pharmacological data is limited, structural analogs (e.g., Cariprazine) show that the trans-cyclohexyl-dimethylamino group enhances D3/D2 receptor binding. Molecular docking studies reveal hydrogen bonding between the carbamate carbonyl and receptor residues (e.g., Asp110 in D3), while the phenylmethyl ester aids blood-brain barrier penetration .

Advanced: How can process-related impurities be minimized during scale-up?

  • Taguchi orthogonal arrays : Optimize parameters like reaction time (8–12 hrs) and catalyst loading (0.5–1.5 mol%).
  • In-line FTIR monitoring : Detects intermediates (e.g., isocyanate byproducts) in real-time .
  • Crystallization engineering : Anti-solvent addition (e.g., heptane) reduces residual dimethylamine impurities to <0.05% .

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